molecular formula C8H12O3 B12110713 (3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone

(3aR,7aS)-Hexahydro-3a-hydroxy-6(2H)-benzofuranone

Cat. No.: B12110713
M. Wt: 156.18 g/mol
InChI Key: ZCBQZDMJIVJQLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The enantioselective synthesis of Cleroindicin C involves the use of 2,4-dihydroxybenzaldehyde as a starting material. The synthesis proceeds through sequential o-quinone methide chemistry and diastereoselective dearomatization . Another method involves the synthesis from 3,3a,7,7aα-Tetrahydro-3aα-hydroxy-2H-6-benzofuranone using palladium on activated carbon and hydrogen in tetrahydrofuran at room temperature .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of Cleroindicin C. Most of the synthesis methods are designed for laboratory-scale production and involve complex reaction conditions that may not be easily scalable.

Chemical Reactions Analysis

Types of Reactions: Cleroindicin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize Cleroindicin C.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • Cleroindicin A
  • Cleroindicin B
  • Cleroindicin D
  • Cleroindicin E
  • Cleroindicin F

Properties

IUPAC Name

3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBQZDMJIVJQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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